molecular formula C17H20F2N4O B7643226 N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Katalognummer B7643226
Molekulargewicht: 334.36 g/mol
InChI-Schlüssel: NENDDMUZQXEUQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as DFEPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DFEPP belongs to the class of piperidine derivatives and has been synthesized using a specific method.

Wirkmechanismus

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide exerts its effects by acting on the central nervous system. It has been found to bind to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA. This compound has also been found to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. In addition, this compound has been found to reduce the levels of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity and high selectivity for its target receptors. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, this compound has a short half-life, which can limit its use in in vivo experiments.

Zukünftige Richtungen

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several potential future directions for research. It can be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound can also be studied for its potential use in the treatment of chronic pain and inflammation. In addition, this compound can be modified to improve its solubility and pharmacokinetic properties. Finally, this compound can be studied further to elucidate its mechanism of action and its effects on various signaling pathways in the central nervous system.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields of research. It has been synthesized using a specific method and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It exerts its effects by acting on the central nervous system and has been found to bind to the benzodiazepine site of the GABA-A receptor and inhibit voltage-gated sodium channels. This compound has several advantages for lab experiments, but also has some limitations. It has several potential future directions for research, including its use in the treatment of neurological disorders and chronic pain and inflammation.

Synthesemethoden

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been synthesized using a method that involves the reaction of 2,3-difluoroacetophenone with 1-(piperidin-4-yl)ethanone followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by reacting the resulting hydrazide with 1-chlorocarbonyl-4-methylpiperidine. The synthesis method has been optimized to obtain a high yield of this compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been found to inhibit acetylcholinesterase and monoamine oxidase-B, which are enzymes that are involved in the degradation of neurotransmitters.

Eigenschaften

IUPAC Name

N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O/c1-11(13-5-4-6-14(18)16(13)19)22-17(24)23-8-3-2-7-15(23)12-9-20-21-10-12/h4-6,9-11,15H,2-3,7-8H2,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENDDMUZQXEUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)NC(=O)N2CCCCC2C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.